1-(3-iodophenyl)-1H-1,2,3-triazole
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Overview
Description
1-(3-Iodophenyl)-1H-1,2,3-triazole is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-1H-1,2,3-triazole can be synthesized through several methods, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of 3-iodophenyl azide with an alkyne in the presence of a copper catalyst. The reaction typically occurs under mild conditions and yields the desired triazole compound.
Palladium-Catalyzed Cross-Coupling Reactions: Another approach involves the use of palladium catalysts to couple 3-iodophenyl halides with triazole precursors. This method is advantageous due to its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substituted Triazoles: Products with different functional groups replacing the iodine atom.
Oxidized or Reduced Derivatives: Compounds with modified triazole rings.
Scientific Research Applications
1-(3-Iodophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-iodophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(3-Iodophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-Iodophenyl)-1H-1,2,3-triazole: Similar structure but with the iodine atom at a different position on the phenyl ring.
1-(3-Bromophenyl)-1H-1,2,3-triazole: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
1-(3-Chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom, offering different chemical behavior.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-iodophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOIJDJRMQQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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